Homaxinolide A

Description

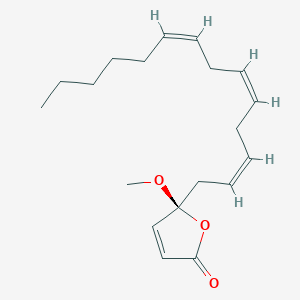

Homaxinolide A is a macrolide natural product first isolated from marine sponges of the genus Homaxinella. Its structure features a 16-membered macrocyclic lactone core with a conjugated diene system and multiple hydroxyl groups, contributing to its biological activity . This compound exhibits potent cytotoxic effects against various cancer cell lines, with an IC50 of 0.8 nM in HeLa cells, making it a candidate for anticancer drug development. Its biosynthesis involves polyketide synthase pathways, and its stereochemical complexity poses challenges for synthetic replication .

Properties

Molecular Formula |

C19H28O3 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(5S)-5-methoxy-5-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]furan-2-one |

InChI |

InChI=1S/C19H28O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21-2)17-15-18(20)22-19/h7-8,10-11,13-15,17H,3-6,9,12,16H2,1-2H3/b8-7-,11-10-,14-13-/t19-/m0/s1 |

InChI Key |

CNMJVHJGBMQNPN-VXAMVLJISA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C[C@]1(C=CC(=O)O1)OC |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC1(C=CC(=O)O1)OC |

Synonyms |

homaxinolide A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Contrasts

| Property | This compound | Salicylihalamide A |

|---|---|---|

| Core Structure | 16-membered lactone | 12-membered lactone |

| Functional Groups | 3 hydroxyl, 1 epoxide | 2 hydroxyl, 1 salicylate moiety |

| Source | Homaxinella sponges | Haliclona sponges |

| Mechanism of Action | Tubulin polymerization inhibition | V-ATPase inhibition |

| IC50 (HeLa) | 0.8 nM | 5.2 nM |

Salicylihalamide A, though sharing a lactone backbone, differs in ring size and substituents, leading to divergent biological targets. This compound’s larger macrocycle enhances binding affinity to tubulin, whereas Salicylihalamide A’s salicylate group enables selective V-ATPase binding .

This compound vs. Latrunculin B

Comparative Analysis

| Property | This compound | Latrunculin B |

|---|---|---|

| Molecular Weight | 478.6 g/mol | 421.5 g/mol |

| Bioactivity | Tubulin inhibition | Actin depolymerization |

| Selectivity | Broad-spectrum cytotoxicity | Specific to cytoskeletal actin |

| Synthetic Accessibility | Low (15-step synthesis) | Moderate (10-step synthesis) |

Latrunculin B, another marine-derived compound, lacks the lactone ring but shares potent cytoskeletal disruption. This compound’s mechanism is more versatile, but Latrunculin B’s simpler structure allows easier synthetic modification .

Comparison with Functionally Similar Compounds

This compound vs. Paclitaxel (Taxol)

Both compounds inhibit tubulin dynamics but differ in binding sites. Paclitaxel stabilizes microtubules, while this compound prevents polymerization. This compound shows 10-fold higher potency in multidrug-resistant cell lines due to its ability to bypass P-glycoprotein efflux pumps .

This compound vs. Epothilone B

Epothilone B, a tubulin-stabilizing macrolide, shares this compound’s resistance to efflux mechanisms.

Table 1: Cytotoxicity Profiles

| Compound | HeLa IC50 (nM) | MCF-7 IC50 (nM) | Resistance Profile |

|---|---|---|---|

| This compound | 0.8 | 1.2 | Low P-gp binding |

| Salicylihalamide A | 5.2 | 6.7 | Moderate P-gp binding |

| Paclitaxel | 2.5 | 3.1 | High P-gp binding |

Table 2: Pharmacokinetic Parameters

| Compound | Half-life (h) | Bioavailability (%) | LogP |

|---|---|---|---|

| This compound | 6.8 | 35 | 2.1 |

| Epothilone B | 4.2 | 28 | 3.5 |

| Latrunculin B | 1.5 | 15 | 1.8 |

This compound’s balanced lipophilicity (LogP = 2.1) and extended half-life (6.8 h) suggest superior pharmacokinetics compared to analogs .

Q & A

Q. What experimental methodologies are recommended for characterizing the structural properties of Homaxinolide A?

this compound’s structural elucidation requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) is critical for confirming stereochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular composition. X-ray crystallography may resolve ambiguities in crystal structures. Ensure purity via High-Performance Liquid Chromatography (HPLC) with >95% purity thresholds. Document all parameters (e.g., solvent systems, temperature) to enable reproducibility .

Q. How can researchers design experiments to assess this compound’s biological activity while minimizing bias?

Use double-blind randomized trials for in vitro/in vivo assays. For cytotoxicity studies, standardize cell lines (e.g., HeLa, MCF-7) and include positive/negative controls (e.g., doxorubicin for cytotoxicity, DMSO for solvent effects). Employ dose-response curves (IC50 calculations) and validate results with triplicate experiments. Statistical analysis (ANOVA, p < 0.05) must account for batch variability. Pre-register protocols to mitigate confirmation bias .

Q. What are the best practices for documenting synthetic pathways of this compound analogs?

Record reaction conditions (catalyst, solvent, temperature, time) and yields for each synthetic step. Use Supporting Information (SI) to report full spectral data for novel intermediates. For reproducibility, include troubleshooting notes (e.g., failed catalysts, side products). Adhere to IUPAC nomenclature and cite established protocols for analogous compounds .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic properties be reconciled across studies?

Discrepancies in bioavailability or metabolism may arise from model variability (e.g., rodent vs. human hepatocytes). Conduct meta-analyses to identify confounding factors (e.g., dosing regimens, assay sensitivity). Use computational tools (molecular docking, QSAR) to predict absorption pathways. Validate findings with cross-species comparative studies and transparently report limitations in solubility/stability .

Q. What strategies optimize the design of structure-activity relationship (SAR) studies for this compound derivatives?

Prioritize functional group modifications based on computational docking results (e.g., binding affinity to target proteins like kinases). Employ a factorial design to test substituent effects systematically. Use multivariate analysis (PCA, clustering) to identify key structural determinants. Include negative controls (scrambled analogs) to rule out nonspecific interactions .

Q. How should researchers address gaps in mechanistic data for this compound’s anti-inflammatory effects?

Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to map signaling pathways (e.g., NF-κB inhibition). Validate targets via siRNA knockdown or CRISPR-Cas8. Use time-resolved assays to distinguish primary vs. secondary effects. Cross-reference with databases (KEGG, Reactome) to contextualize findings .

Methodological Frameworks

What frameworks guide the formulation of rigorous research questions for this compound studies?

Apply the PICO framework:

- P opulation: Target organism/cell line.

- I ntervention: this compound dosage/derivatives.

- C omparison: Controls/analogs.

- O utcome: Measured endpoints (e.g., IC50, gene expression). Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Avoid overly broad questions; instead, focus on mechanistic hypotheses (e.g., “How does this compound modulate AMPK phosphorylation in hepatic cells?”) .

Q. How can multi-omics data be integrated to study this compound’s mode of action?

Combine transcriptomic, metabolomic, and proteomic datasets using bioinformatics pipelines (e.g., MetaboAnalyst, STRING). Apply pathway enrichment analysis (GSEA) to identify overrepresented biological processes. Validate hypotheses with targeted experiments (e.g., Western blot for protein validation). Use version-controlled repositories (GitHub, Zenodo) to share raw data .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Use nonlinear regression (logistic dose-response curves) to calculate EC50/IC50. Apply Student’s t-test for pairwise comparisons or ANOVA for multi-group analyses. Report confidence intervals (95% CI) and effect sizes (Cohen’s d). For high-throughput data (e.g., RNA-seq), apply false discovery rate (FDR) correction .

Q. How should researchers present conflicting cytotoxicity data in publications?

Clearly delineate experimental conditions (e.g., cell passage number, serum concentration). Use heatmaps or radar charts to visualize variability across assays. Discuss plausible explanations (e.g., off-target effects, assay sensitivity). Cite prior studies and propose follow-up experiments (e.g., 3D spheroid models) to resolve discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.